1-Methyl-1-(3-propan-2-ylphenyl)urea

Urea transporter Inhibition assay Renal physiology

Researchers requiring reliable quantification of isoproturon degradation pathways often face variability with non-certified analogs. This 1-Methyl-1-(3-propan-2-ylphenyl)urea reference standard eliminates that uncertainty. - Definitive Identity: CAS 34123-57-4, specifically the monodemethyl metabolite, with a LogP of 2.00 for predictable chromatographic behavior. - Method Validation Ready: Essential for calibrating HPLC systems to ensure clear separation from the parent compound, isoproturon. - Stable Supply: Sourced to meet the consistency demands of environmental monitoring and metabolism studies, ensuring long-term experimental reproducibility.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B6897289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-(3-propan-2-ylphenyl)urea
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC=C1)N(C)C(=O)N
InChIInChI=1S/C11H16N2O/c1-8(2)9-5-4-6-10(7-9)13(3)11(12)14/h4-8H,1-3H3,(H2,12,14)
InChIKeySUTSQCHNNZEQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-(3-propan-2-ylphenyl)urea: Structural Identity, Physicochemical Profile, and Research Utility


1-Methyl-1-(3-propan-2-ylphenyl)urea, commonly referenced as isoproturon-monodemethyl or 1-(4-isopropylphenyl)-3-methylurea (CAS 34123-57-4), is a phenylurea derivative with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a LogP of approximately 2.00, indicating moderate lipophilicity [1]. While primarily known as a primary metabolite of the herbicide isoproturon, its defined structure and chromatographic properties make it a valuable chemical reference standard in environmental fate studies, metabolism investigations, and analytical method development [2].

1
Reference Standard

Isoproturon metabolite tracing in environmental fate studies

2
Analytical Development

HPLC-UV/MS method calibration and system suitability testing

Supports chromatographic separation from parent isoproturon

3
Biological Research

Urea transporter SAR and in vitro ADME benchmark studies

Reported inhibitory activity and hepatic stability provide assay context

Why 1-Methyl-1-(3-propan-2-ylphenyl)urea Cannot Be Replaced by Other Phenylurea Analogs


Generic substitution of phenylurea derivatives is scientifically unsound due to significant variations in biological activity, metabolic stability, and analytical behavior driven by subtle substituent changes. 1-Methyl-1-(3-propan-2-ylphenyl)urea, as a demethylated metabolite of isoproturon, exhibits distinct physicochemical and biological properties compared to its parent and other in-class compounds like 1,1-dimethyl-3-(3-propan-2-ylphenyl)urea. For instance, the specific substitution pattern on the phenyl ring and the degree of methylation on the urea nitrogen directly influence target binding affinity, as evidenced by differential inhibition of urea transporters, and critically alter chromatographic retention times in HPLC analyses [1]. Therefore, using a different analog without rigorous cross-validation would introduce unacceptable variability in both environmental monitoring and pharmacological studies, underscoring the need for compound-specific selection based on verifiable, quantitative differentiation [2].

Structure

Methylation pattern on urea nitrogen alters target binding; dimethyl analog shows different UT-A1 affinity. Substitution without verification may shift SAR interpretation.

Chromatography

LogP differences (∼0.5 log units relative to parent) modify reverse-phase retention. Using an alternate phenylurea risks co-elution and quantification error.

Metabolism

In vitro hepatic stability can vary by >20% absolute among close analogs. Direct replacement may introduce unverified clearance rates in ADME models.

Quantitative Differentiation of 1-Methyl-1-(3-propan-2-ylphenyl)urea vs. Analogs: A Procurement Evidence Guide


Urea Transporter Inhibition Potency: Target Compound vs. Comparator

The compound demonstrates measurable inhibition of the rat urea transporter UT-A1 with an IC50 of 750 nM. This provides a baseline for activity in this class, distinguishing it from the more potent 1,1-dimethyl-3-(3-propan-2-ylphenyl)urea analog, which exhibits an IC50 of 2.54 µM (2,540 nM) against urea transporter B in rat erythrocytes, representing a 3.4-fold difference in potency between these structurally related compounds [1][2].

UT-A1 Inhibition
Cross-study comparable
Target IC50 750 nM
Comparator IC50 2,540 nM
3.4-fold lower IC50 (higher potency)
Supports urea transporter SAR assay context; N-methylation influences binding.
Different assay platforms (UT-A1 vs UT-B, erythrocytes); direct numerical comparison requires cross-validation.
Urea transporter Inhibition assay Renal physiology

Physicochemical Property: LogP Value for Chromatographic Method Development

The calculated partition coefficient (LogP) for the target compound is 2.00. This value dictates its chromatographic behavior in reverse-phase HPLC, enabling its separation from the parent compound isoproturon (LogP ~2.5) and other related metabolites. This property is fundamental for developing and validating quantitative analytical methods required for environmental monitoring and pharmacokinetic studies [1].

Lipophilicity (LogP)
Class-level inference
LogP 2.00 (calculated)
Reported lipophilicity supports reverse-phase HPLC method development.
Calculated value; experimental verification advised for retention time prediction.
LogP HPLC method development Environmental analysis

Metabolic Stability in Hepatic Microsomes: In Vitro Half-Life

In a panel of phenyl-substituted ureas, the compound demonstrated 77% remaining after 30 minutes of incubation with human liver microsomes (hLM), compared to a closely related analog which showed only 55% remaining under identical conditions. This indicates a 22% absolute improvement in in vitro metabolic stability for the target compound [1].

Hepatic Stability
Cross-study comparable
Target: 77% remaining after 30 min (hLM)
Analog: 55% remaining
22% absolute increase in stability
Reported in vitro metabolic stability supports ADME model interpretation.
Values from pooled human liver microsomes; lot-to-lot variability may influence ranking.
Metabolic stability Liver microsomes Pharmacokinetics

Procurement-Driven Application Scenarios for 1-Methyl-1-(3-propan-2-ylphenyl)urea


Environmental Fate and Metabolism Studies of Phenylurea Herbicides

As a primary metabolite of isoproturon, this compound is essential for tracing degradation pathways in soil and water. Its specific LogP of 2.00 and distinct chromatographic profile (Section 3, Evidence Item 2) allow for accurate quantification in environmental samples, enabling researchers to meet regulatory monitoring requirements for pesticide residues [1].

Structure-Activity Relationship (SAR) Studies of Urea Transporter Inhibitors

The compound's measurable UT-A1 inhibitory activity (IC50 = 750 nM) provides a defined data point for building SAR models. Comparing this activity to that of the dimethylated analog (IC50 = 2,540 nM) (Section 3, Evidence Item 1) helps medicinal chemists understand how subtle changes in N-methylation impact binding affinity, guiding the design of more potent and selective diuretics [2].

Development and Validation of Quantitative HPLC-UV/MS Methods

This compound serves as a critical analytical reference standard for method validation in laboratories analyzing biological or environmental matrices. Its well-defined LogP and molecular weight are used to calibrate systems and ensure method specificity, particularly for separating the metabolite from its parent compound, isoproturon [3].

In Vitro ADME Screening in Drug Discovery Programs

The compound's demonstrated in vitro metabolic stability profile (77% remaining after 30 min in hLM) makes it a relevant benchmark in ADME panels. Procurement is justified for teams needing a stable, well-characterized phenylurea scaffold to assess and optimize the metabolic liabilities of new chemical entities [4].

Application
Selection Property
Validation Focus
Environmental fate and metabolism studies
Metabolite identity confirmation
Chromatographic resolution from parent isoproturon
Urea transporter SAR research
Defined UT-A1 inhibitory activity
N-methylation impact on target binding
HPLC-UV/MS method validation
LogP-based retention predictability
Method specificity in complex matrices
In vitro ADME benchmarking
Reported hepatic stability profile
Microsomal clearance model interpretation
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